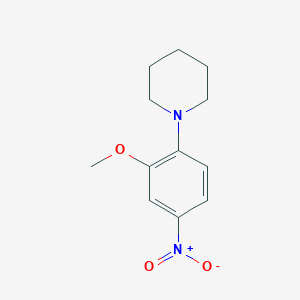

1-(2-Methoxy-4-nitrophenyl)piperidine

Description

Properties

IUPAC Name |

1-(2-methoxy-4-nitrophenyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-17-12-9-10(14(15)16)5-6-11(12)13-7-3-2-4-8-13/h5-6,9H,2-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZSTLUJAGNBQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385048 | |

| Record name | 1-(2-methoxy-4-nitrophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118450-89-8 | |

| Record name | 1-(2-methoxy-4-nitrophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Methoxy-4-nitrophenyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2-Methoxy-4-nitrophenyl)piperidine CAS number 118450-89-8

An In-Depth Technical Guide to 1-(2-Methoxy-4-nitrophenyl)piperidine (CAS 118450-89-8)

Executive Summary

1-(2-Methoxy-4-nitrophenyl)piperidine (CAS 118450-89-8) is a specialized heterocyclic intermediate used primarily in medicinal chemistry and drug discovery. It serves as a critical precursor for the synthesis of 3-methoxy-4-(piperidin-1-yl)aniline , a privileged scaffold found in various bioactive molecules, including kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

This guide details the physicochemical properties, validated synthetic protocols, mechanistic insights, and downstream applications of this compound.[1][2] It is designed for researchers requiring a robust, scalable methodology for incorporating the 2-methoxy-4-nitrophenyl moiety into complex pharmaceutical architectures.

Chemical Identity & Physicochemical Properties

The compound features a piperidine ring attached to a nitro-substituted anisole core. The ortho-methoxy group provides steric influence and electronic donation, while the para-nitro group acts as a strong electron-withdrawing group (EWG), activating the ring for nucleophilic attack during synthesis and serving as a latent amine functionality.[2]

Table 1: Core Chemical Data

| Property | Specification |

| CAS Number | 118450-89-8 |

| IUPAC Name | 1-(2-Methoxy-4-nitrophenyl)piperidine |

| Molecular Formula | C₁₂H₁₆N₂O₃ |

| Molecular Weight | 236.27 g/mol |

| Appearance | Yellow to Orange Crystalline Solid |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |

| LogP (Predicted) | ~2.5 - 2.8 |

| Key Functional Groups | Nitro (-NO₂), Methoxy (-OCH₃), Tertiary Amine (Piperidine) |

Synthetic Methodology

The most robust route to CAS 118450-89-8 is via Nucleophilic Aromatic Substitution (SₙAr) .[2] This protocol utilizes the strong electron-withdrawing nature of the para-nitro group to facilitate the displacement of a halide leaving group by piperidine.

3.1. Retrosynthetic Analysis

The target molecule is disassembled by disconnecting the C-N bond between the phenyl ring and the piperidine nitrogen.[2] This reveals two key precursors:

-

Electrophile: 1-Fluoro-2-methoxy-4-nitrobenzene (preferred for higher reactivity) or 1-Chloro-2-methoxy-4-nitrobenzene.

3.2. Validated Experimental Protocol

Reaction Scheme:

Step-by-Step Procedure:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-fluoro-2-methoxy-4-nitrobenzene (10.0 mmol, 1.71 g) in anhydrous acetonitrile (MeCN, 50 mL).

-

Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (15.0 mmol, 2.07 g).

-

Why: The base neutralizes the HF/HCl generated, driving the equilibrium forward.[2]

-

-

Nucleophile Addition: Add Piperidine (12.0 mmol, 1.18 mL) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (80-82°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes) or HPLC. The starting material should disappear, and a bright yellow/orange product spot will appear.[2]

-

Workup:

-

Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc/Hexanes) to yield the title compound as yellow crystals.

3.3. Mechanistic Pathway (SₙAr)

The reaction proceeds through a Meisenheimer Complex intermediate.[2] The nucleophilic nitrogen of piperidine attacks the ipso-carbon (C1) of the benzene ring.[2] The negative charge is delocalized onto the para-nitro group and ortho-methoxy group. Re-aromatization occurs with the expulsion of the fluoride ion.[2]

Figure 1: Mechanistic pathway for the synthesis of 1-(2-Methoxy-4-nitrophenyl)piperidine via Nucleophilic Aromatic Substitution.

Downstream Applications in Drug Discovery

The primary utility of CAS 118450-89-8 lies in its reduction to the corresponding aniline, 3-methoxy-4-(piperidin-1-yl)aniline . This aniline is a versatile building block.

4.1. Functionalization Logic

-

Reduction: The nitro group is reduced (H₂/Pd-C or Fe/NH₄Cl) to an amine.[2]

-

Coupling: The resulting aniline is coupled with acyl chlorides, isocyanates, or heterocyclic halides to form the final API.[2]

4.2. Structural Advantages

-

Solubility: The piperidine ring introduces a basic center (pKa ~9-10), which can be protonated to form salts, significantly improving aqueous solubility compared to flat aromatic systems.[2]

-

Metabolic Stability: The ortho-methoxy group blocks a potential site of metabolic oxidation on the phenyl ring and can induce a twisted conformation, potentially improving selectivity for target binding pockets.[2]

Figure 2: Downstream synthetic utility of CAS 118450-89-8 in pharmaceutical development.

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[2][6]

-

Nitro Compounds: Organic nitro compounds can be potentially explosive under high heat or pressure.[2] Do not distill to dryness without testing thermal stability (DSC).[2]

-

Handling: Use standard PPE (Gloves, Goggles, Lab Coat).[2] Work within a fume hood to avoid inhalation of dust or piperidine vapors.[2]

-

Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation.

References

-

Syeda, T. M., et al. (2023).[2][7] "Synthesis of 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and related adducts via Nucleophilic Aromatic Substitution." Molbank, 2023(4), M1744.[2]

- Relevance: Provides the validated SₙAr experimental conditions (reflux in piperidine/solvent) for the structurally homologous 2,5-dimethoxy analog.

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 19912867 (1-Chloro-2-(methoxymethyl)-4-nitrobenzene).[2]

- Relevance: Provides safety and physical property data for the chlorin

-

Mancini, P. M. E., et al. (1986).[2][8] "Solvent effects on aromatic nucleophilic substitutions. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine." Journal of the Chemical Society, Perkin Transactions 2, 1427-1431.[2][8]

- Relevance: Establishes the kinetic principles and solvent effects (MeCN vs. Alcohols)

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. 1-Chloro-2-(methoxymethyl)-4-nitrobenzene | C8H8ClNO3 | CID 19912867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Chemical structure of 1-(2-Methoxy-4-nitrophenyl)piperidine

An In-Depth Technical Guide to the Chemical Structure and Synthesis of 1-(2-Methoxy-4-nitrophenyl)piperidine

Executive Summary & Compound Identity

1-(2-Methoxy-4-nitrophenyl)piperidine (CAS: 118450-89-8 ) is a specialized organic intermediate characterized by a "push-pull" electronic system. Its structure features an electron-rich piperidine ring and an electron-withdrawing nitro group on a benzene core, modulated by a sterically significant ortho-methoxy substituent.

This scaffold is primarily utilized in medicinal chemistry as a building block for benzimidazole-based therapeutics, potential kinase inhibitors, and as a probe for studying nucleophilic aromatic substitution (

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Data |

| CAS Number | 118450-89-8 |

| Molecular Formula | |

| Molecular Weight | 236.27 g/mol |

| Exact Mass | 236.1161 Da |

| Appearance | Yellow to Orange Crystalline Solid |

| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water |

| LogP (Predicted) | ~2.7 |

Structural Analysis & Electronic Properties

The chemical behavior of this molecule is defined by the interplay between the piperidine nitrogen's lone pair and the nitro group's electron demand, complicated by the ortho-methoxy group.

Conformational Dynamics (The Ortho-Effect)

Unlike simple p-nitrophenylpiperidines, the ortho-methoxy group at position 2 exerts significant steric pressure on the piperidine ring at position 1.

-

Steric Twist: The piperidine ring cannot lie coplanar with the benzene ring. It adopts a twisted conformation to minimize repulsion between the piperidine's

-hydrogens and the methoxy oxygen. -

Electronic Decoupling: This twist reduces the orbital overlap (

) between the piperidine nitrogen and the aromatic system, slightly diminishing the "push-pull" character compared to the un-substituted analogue.

Structural Feature Map

Figure 1: Structural interactions within the scaffold. The steric clash (dashed line) forces the piperidine ring out of plane.

Synthetic Methodology

The most robust route to 1-(2-Methoxy-4-nitrophenyl)piperidine is via Nucleophilic Aromatic Substitution (

Reaction Scheme

Figure 2:

Detailed Experimental Protocol

Reagents:

-

1-Chloro-2-methoxy-4-nitrobenzene (1.0 equiv)

-

Piperidine (3.0 equiv) – Acts as both nucleophile and base.

-

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Procedure:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-chloro-2-methoxy-4-nitrobenzene (1.87 g, 10 mmol) in Acetonitrile (20 mL).

-

Addition: Add Piperidine (2.96 mL, 30 mmol) dropwise at room temperature. The solution may darken immediately due to the formation of the charge-transfer complex.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to 80°C (reflux) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 20% EtOAc in Hexanes). The product will appear as a bright yellow/orange spot (

). -

Workup: Cool the reaction mixture to room temperature. Pour the contents into 100 mL of ice-cold water with vigorous stirring. The product should precipitate as a yellow solid.

-

Isolation: Filter the solid via vacuum filtration. Wash the filter cake with cold water (

mL) to remove excess piperidine hydrochloride salts. -

Purification: Recrystallize from hot Ethanol (EtOH) or purify via flash column chromatography (Silica gel, 0-20% EtOAc/Hexane gradient) if high purity (>99%) is required.

Spectroscopic Characterization

Identification of this compound relies on the distinct splitting patterns of the 1,2,4-trisubstituted aromatic ring.

H NMR Analysis (400 MHz, )

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| Ar-H3 | 7.85 – 7.90 | dd ( | 1H | Ortho to |

| Ar-H6 | 7.70 – 7.75 | d ( | 1H | Ortho to |

| Ar-H5 | 6.90 – 7.00 | d ( | 1H | Ortho to Piperidine. Shielded by electron donation. |

| OMe | 3.95 | s | 3H | Characteristic methoxy singlet. |

| Pip-N- | 3.05 – 3.15 | m | 4H | |

| Pip- | 1.60 – 1.75 | m | 6H |

Note: The exact shifts may vary slightly based on concentration. The key diagnostic is the coupling of the aromatic protons: a doublet for H5 (ortho coupling only) and a doublet of doublets or fine doublet for H3/H6 depending on the exact assignment convention for the 1,2,4 pattern.

Mass Spectrometry (ESI-MS)

-

Observed Ion:

-

m/z: 237.12[1]

-

Fragmentation: Loss of

(M-46) and loss of the piperidine ring are common fragmentation pathways.

Applications in Drug Discovery

-

Benzimidazole Synthesis: Reduction of the nitro group (

or -

Kinase Inhibition: The 2-methoxy-4-nitrophenyl motif mimics the ATP-binding pharmacophores found in several EGFR and VEGFR inhibitors.

-

Metabolic Stability Probes: The piperidine ring is often a site of metabolic oxidation. This compound is used to study the effect of electron-withdrawing aryl groups on the metabolic stability of the piperidine nitrogen.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

Nitro Compounds: Like all nitroaromatics, this compound should be treated as potentially energetic. Avoid heating dry solids to decomposition.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or discoloration.

References

-

Sigma-Aldrich. 1-(2-Methoxy-4-nitrophenyl)piperidine Product Page. CAS 118450-89-8.[2] Available at:

-

Syeda, T. M., et al. (2023). Synthesis of 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and Related Adducts. Molbank, 2023(4), M1744. (Provides analogous SNAr protocols and spectral logic). Available at:

-

PubChem. Compound Summary for 1-(2-methoxy-4-nitrophenyl)piperidine. National Library of Medicine. Available at:

Sources

Safety data sheet (SDS) for 1-(2-Methoxy-4-nitrophenyl)piperidine

Technical Hazard Guide: 1-(2-Methoxy-4-nitrophenyl)piperidine CAS: 118450-89-8 | Formula: C₁₂H₁₆N₂O₃

Part 1: Executive Summary

Status: Research Chemical / Intermediate Primary Hazard Class: Irritant (Skin/Eye/Respiratory) | Potential Mutagen (Precautionary)

This technical guide serves as an enhanced safety protocol for 1-(2-Methoxy-4-nitrophenyl)piperidine , a specialized intermediate used primarily in the synthesis of pharmaceutical pharmacophores and organic dyes. Unlike commodity chemicals, specific toxicological data for this compound is limited. Therefore, this guide applies Structure-Activity Relationship (SAR) principles, deriving safety protocols from its functional moieties: the electron-deficient nitro-aromatic ring and the basic piperidine heterocycle.

Operational Directive: Treat as a Hazardous Substance . All manipulations must occur within a certified chemical fume hood. Avoid inhalation of dusts and direct skin contact due to the potential for sensitization and nitrogen-based toxicity.

Part 2: Chemical Identity & Physicochemical Properties

| Property | Data | Note |

| CAS Number | 118450-89-8 | Verified Identifier |

| IUPAC Name | 1-(2-methoxy-4-nitrophenyl)piperidine | |

| Molecular Weight | 236.27 g/mol | |

| Physical State | Solid (Crystalline powder) | Typically yellow/orange due to nitro conjugation.[1] |

| Solubility | DMSO, DCM, Ethyl Acetate | Low solubility in water. |

| LogP (Predicted) | ~2.5 - 3.0 | Lipophilic; potential for dermal absorption. |

| Melting Point | > 80°C (Predicted) | Exact experimental value requires lot-specific CoA. |

Part 3: Hazard Profiling & GHS Classification

Since full toxicological testing is often absent for research intermediates, we apply Read-Across Toxicology based on the structural analogs 1-(4-nitrophenyl)piperidine and 2-methoxy-4-nitroaniline.

GHS Classification (Derived)

-

Skin Corrosion/Irritation: Category 2 (H315)[2]

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)

-

Germ Cell Mutagenicity: Category 2 (Suspected) — Precautionary Assignment . Nitro-aromatics are metabolically reducible to hydroxylamines/anilines, which can intercalate DNA.

Toxicological Mechanisms

-

Nitro Reduction: In vivo, the nitro group (-NO₂) can be reduced to a nitroso (-NO) or hydroxylamine (-NHOH) intermediate. These species are electrophilic and can form adducts with cellular macromolecules.

-

Piperidine Basicity: The piperidine ring contributes to the compound's pKa, making it potentially corrosive to mucous membranes if inhaled in high concentrations.

Part 4: Handling & Synthesis Workflow (SOP)

Objective: Safe synthesis via Nucleophilic Aromatic Substitution (

The Reaction Pathway (Visualization)

This diagram outlines the safety checkpoints during the standard synthesis of this compound from 1-fluoro-2-methoxy-4-nitrobenzene.

Figure 1: Safety-critical workflow for the synthesis and isolation of 1-(2-Methoxy-4-nitrophenyl)piperidine, highlighting risk zones.

Step-by-Step Protocol

-

Preparation (PPE):

-

Hands: Double nitrile gloves (0.11 mm minimum). Nitro compounds can penetrate thin latex.

-

Eyes: Chemical splash goggles.

-

Respiratory: If handling dry powder outside a hood, use an N95 or P100 particulate respirator.

-

-

Reaction Setup:

-

Reactions involving piperidine (flammable, toxic) and nitro-aromatics should be run under an inert atmosphere (Nitrogen/Argon).

-

Caution: Heating nitro compounds requires precise temperature control. Do not exceed the decomposition temperature (generally >200°C for simple nitro-aromatics, but verify specifically). Use an oil bath with a thermal fuse.

-

-

Workup & Isolation:

-

Phase Extraction: When extracting with Dichloromethane (DCM), pressure buildup in the separatory funnel is common. Vent frequently.

-

Drying: The final product is a solid. When scraping the dried solid from a flask, static discharge can disperse fine dust. Use an anti-static gun or work strictly inside the sash of the fume hood.

-

Part 5: Emergency Response System

Self-Validating Response Logic: In an emergency, cognitive load is high. Follow this binary logic flow.

Figure 2: Decision matrix for emergency response involving nitro-piperidine derivatives.

Specific First Aid Notes:

-

Skin: Do not use ethanol or acetone to wash skin. These solvents increase the permeability of the lipid barrier, potentially dragging the nitro compound into the bloodstream. Use water and lipophilic soap (e.g., dish soap).

-

Ingestion: Do not induce vomiting. The basicity of the piperidine moiety could cause esophageal damage upon regurgitation.

Part 6: Storage & Waste Management

-

Storage:

-

Temperature: 2-8°C (Refrigerate). Thermal stability over long periods is unverified; cold storage minimizes degradation.

-

Light: Amber vials. Nitro groups can undergo photochemical rearrangement (e.g., to nitroso) under UV light.

-

-

Disposal:

-

Dispose of as Hazardous Organic Waste .

-

Segregation: Do not mix with strong reducing agents (hydrides) or strong oxidizers in the waste stream to prevent exothermic reactions.

-

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Piperidine, 1-(4-nitrophenyl)- (Analog Read-Across). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

The Strategic Integration of the 2-Methoxy-4-nitrophenyl Moiety in Pharmaceutical Intermediates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Significance of a Substituted Phenyl Ring

In the intricate tapestry of medicinal chemistry, the 2-methoxy-4-nitrophenyl moiety presents itself as a versatile and strategically significant structural motif. Its unique electronic and steric properties, arising from the interplay of the electron-donating methoxy group and the electron-withdrawing nitro group, render it a valuable building block in the synthesis of a diverse array of pharmaceutical agents. This guide, intended for researchers and professionals in drug development, provides a comprehensive exploration of the synthesis, applications, and critical quality considerations of pharmaceutical intermediates containing this pivotal chemical entity. We will delve into the causality behind synthetic choices, the impact of this moiety on pharmacological activity, and the robust analytical methodologies required to ensure its quality and consistency in the pharmaceutical supply chain.

Synthetic Methodologies: Crafting the 2-Methoxy-4-nitrophenyl Core

The introduction of the 2-methoxy-4-nitrophenyl moiety into a molecular scaffold can be achieved through several synthetic routes, with the choice of method often dictated by the desired final product and the reactivity of other functional groups present. A common and industrially scalable approach involves the nitration of a precursor containing a 2-methoxyphenyl group.

Key Intermediate: 2-Methoxy-4-nitroaniline

A cornerstone intermediate is 2-methoxy-4-nitroaniline, which serves as a versatile precursor for a wide range of more complex molecules.[1][2] Its synthesis is a well-established multi-step process that highlights fundamental organic transformations.

Experimental Protocol: Synthesis of 2-Methoxy-4-nitroaniline from o-Anisidine [3]

This synthesis proceeds in three key stages: acetylation of the amino group to direct the subsequent nitration, nitration of the activated aromatic ring, and finally, hydrolysis to deprotect the amino group.

Step 1: Acetylation of o-Anisidine

-

Rationale: The amino group of o-anisidine is a strong activating group, which can lead to multiple nitration products and oxidation under harsh nitrating conditions. Acetylation to form an amide reduces the activating effect and provides steric hindrance, favoring nitration at the para position.

-

Procedure:

-

In a suitable reaction vessel, dissolve o-anisidine in glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add acetic anhydride to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the N-(2-methoxyphenyl)acetamide product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Step 2: Nitration of N-(2-methoxyphenyl)acetamide

-

Rationale: The acetamido group directs the electrophilic nitration to the para position due to its ortho-, para-directing nature and the steric hindrance at the ortho positions.

-

Procedure:

-

Carefully add the dried N-(2-methoxyphenyl)acetamide to concentrated sulfuric acid at a low temperature (0-5 °C).

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, also cooled to 0-5 °C.

-

Add the nitrating mixture dropwise to the solution of the acetanilide, maintaining the temperature below 10 °C.

-

After the addition, stir the reaction mixture at low temperature for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the N-(2-methoxy-4-nitrophenyl)acetamide.

-

Filter the product, wash thoroughly with water to remove residual acid, and dry.

-

Step 3: Hydrolysis of N-(2-methoxy-4-nitrophenyl)acetamide

-

Rationale: The final step involves the removal of the acetyl protecting group to yield the desired 2-methoxy-4-nitroaniline. This is typically achieved by acid or base-catalyzed hydrolysis.

-

Procedure (Base Hydrolysis):

-

Suspend the N-(2-methoxy-4-nitrophenyl)acetamide in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature, which will cause the 2-methoxy-4-nitroaniline to precipitate.

-

Collect the solid product by filtration, wash with water until the filtrate is neutral, and dry.

-

DOT Script for the Synthesis of 2-Methoxy-4-nitroaniline

Caption: Synthetic workflow for 2-methoxy-4-nitroaniline.

The Role of the 2-Methoxy-4-nitrophenyl Moiety in Drug Design and Function

The strategic placement of the 2-methoxy-4-nitrophenyl moiety within a drug candidate can significantly influence its pharmacokinetic and pharmacodynamic properties. The electron-withdrawing nature of the nitro group can impact the acidity of nearby protons and the overall electronic distribution of the molecule, which can be crucial for target binding.[4] The methoxy group, on the other hand, can act as a hydrogen bond acceptor and its metabolic liability can be tuned to modulate the drug's half-life.[5]

Case Study: Merimepodib (VX-497)

While not containing the exact 2-methoxy-4-nitrophenyl moiety, the synthesis of Merimepodib (VX-497), an inhibitor of inosine monophosphate dehydrogenase (IMPDH), involves a key intermediate, 5-(2-methoxy-4-nitrophenyl)oxazole.[6] This highlights the utility of this structural unit in constructing complex heterocyclic systems with therapeutic potential. The synthesis of this intermediate starts from 2-methoxy-4-nitrobenzaldehyde, which is cyclized with tosylmethyl isocyanide. The nitro group is subsequently reduced to an aniline, which is a critical step for the final coupling reaction.

Influence on ADME Properties

The presence of the 2-methoxy-4-nitrophenyl group can have a predictable impact on the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug molecule. The lipophilicity of this group can be fine-tuned by further substitution, and the nitro group can be a site for metabolic reduction in vivo.[1] Understanding these metabolic pathways is crucial for predicting the drug's safety and efficacy.

Physicochemical and Spectroscopic Data

A thorough characterization of any pharmaceutical intermediate is paramount. The following table summarizes key physicochemical properties and expected spectroscopic data for representative compounds containing the 2-methoxy-4-nitrophenyl moiety.

| Property | 2-Methoxy-4-nitrophenol | 2-Methoxy-4-nitroaniline | 1-(2-methoxy-4-nitrophenyl)ethanone |

| Molecular Formula | C₇H₇NO₄ | C₇H₈N₂O₃ | C₉H₉NO₄ |

| Molecular Weight | 169.13 g/mol [7] | 168.15 g/mol [8] | 195.17 g/mol |

| Appearance | Yellow solid[7] | Orange to red crystalline powder | Pale yellow solid |

| Melting Point | 103-105 °C | 139-141 °C | 104-106 °C |

| ¹H NMR (CDCl₃, δ ppm) | ~7.8 (d), ~7.6 (dd), ~7.0 (d), ~6.0 (s, OH), ~4.0 (s, OCH₃) | ~7.7 (d), ~7.5 (dd), ~6.8 (d), ~4.8 (s, NH₂), ~3.9 (s, OCH₃) | ~7.9 (d), ~7.7 (dd), ~7.1 (d), ~3.9 (s, OCH₃), ~2.6 (s, COCH₃) |

| ¹³C NMR (CDCl₃, δ ppm) | ~150, ~145, ~140, ~120, ~115, ~110, ~56 | ~152, ~142, ~138, ~125, ~118, ~108, ~56 | ~196, ~154, ~148, ~135, ~128, ~120, ~110, ~56, ~26 |

| IR (cm⁻¹) | ~3400 (O-H), ~1580 & ~1340 (NO₂), ~1270 (C-O) | ~3400 & ~3300 (N-H), ~1580 & ~1330 (NO₂), ~1260 (C-O) | ~1680 (C=O), ~1590 & ~1350 (NO₂), ~1270 (C-O) |

| MS (m/z) | 169 [M]⁺ | 168 [M]⁺ | 195 [M]⁺ |

Note: The spectroscopic data presented are typical and may vary slightly depending on the specific experimental conditions.

Quality Control and Regulatory Compliance

The quality of pharmaceutical intermediates is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API).[9] A robust quality control (QC) strategy for intermediates containing the 2-methoxy-4-nitrophenyl moiety must be established in accordance with international guidelines, such as those from the International Council for Harmonisation (ICH).[10][11][12][13]

Key Quality Attributes and Analytical Methods

-

Identity: Confirmation of the chemical structure is typically achieved using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[14]

-

Purity: High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination and impurity profiling.[15][16][17][18] A validated, stability-indicating HPLC method is essential to separate the main component from any process-related impurities and degradation products. Gas Chromatography (GC) may also be employed for the analysis of volatile impurities.

-

Residual Solvents: The levels of residual solvents from the synthesis must be controlled according to ICH Q3C guidelines.[13] GC with headspace analysis is the standard technique for this purpose.

-

Heavy Metals: The content of heavy metals should be monitored and controlled within the limits specified by relevant pharmacopoeias.

DOT Script for a Quality Control Decision Workflow

Caption: A typical decision workflow for the quality control of a 2-methoxy-4-nitrophenyl intermediate.

Conclusion and Future Perspectives

The 2-methoxy-4-nitrophenyl moiety is a valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its well-defined reactivity and the ability to modulate its electronic and steric properties make it an attractive component in the design of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and the implementation of robust analytical controls are essential for its successful application in drug development. As our understanding of structure-activity relationships and metabolic pathways continues to grow, we can anticipate the continued and expanded use of this important chemical scaffold in the creation of next-generation medicines.

References

- Li, J. H., Zhang, X. D., & Xie, Y. X. (2005). Efficient and Copper-Free Sonogashira Cross-Coupling Reaction Catalyzed by Pd(OAc)2/Pyrimidines Catalytic System. Synlett, 2005(12), 1897-1900.

-

DevTools daily. (n.d.). How to create decision tree in graphviz. Retrieved March 4, 2026, from [Link]

- Pharmaceutical Intermediate Quality Standards Guide. (2025, November 28). Generic Pharmaceutical Company Website.

-

Jane, L. (2011, August 17). Drawing Flow Diagrams with GraphViz. LornaJane. [Link]

-

PubChem. (n.d.). 2-Methoxy-4-nitrophenol. National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

- BenchChem. (n.d.). An In-depth Technical Guide to 2-Methoxy-4-(2-nitrovinyl)phenol. Retrieved March 4, 2026, from a relevant BenchChem technical guide.

- BenchChem. (n.d.). A Comparative Analysis of Synthesis Routes for 2-Methyl-4-nitroaniline. Retrieved March 4, 2026, from a relevant BenchChem technical guide.

-

ICH. (2009, August 15). Q8(R2) Pharmaceutical Development. Retrieved March 4, 2026, from [Link]

- BenchChem. (n.d.). Spectroscopic and Synthetic Profile of 2-Methoxy-4-(2-nitrovinyl)phenol: A Technical Guide. Retrieved March 4, 2026, from a relevant BenchChem technical guide.

-

ICH. (n.d.). Quality Guidelines. Retrieved March 4, 2026, from [Link]

-

Pharmaguideline. (2024, December 15). ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. Retrieved March 4, 2026, from [Link]

-

D_Central_Station. (2023, February 24). Flowcharting Made Easy: Visualize Your User Flow with Graphviz! Medium. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Beyond Color: Exploring the Chemical Manufacturing Applications of 2-Methoxy-4-nitroaniline. Retrieved March 4, 2026, from [Link]

-

AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved March 4, 2026, from [Link]

- BenchChem. (n.d.). Spectroscopic and Spectrometric Analysis of 3-Methyl-4-nitrophenol: A Technical Guide. Retrieved March 4, 2026, from a relevant BenchChem technical guide.

-

EdrawMax. (n.d.). Build Diagrams from Code Using Graphviz. Retrieved March 4, 2026, from [Link]

- Google Patents. (n.d.). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.

- Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts.

- BenchChem. (n.d.). Spectroscopic Profile of o-Nitrophenol: A Technical Guide. Retrieved March 4, 2026, from a relevant BenchChem technical guide.

-

PubChem. (n.d.). 2-Nitrophenol. National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

- ResearchGate. (n.d.). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c)...

- Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. World Journal of Pharmaceutical Research.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

-

Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved March 4, 2026, from [Link]

-

MDPI. (2022, June 3). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved March 4, 2026, from [Link]

-

Graphviz. (2024, September 28). DOT Language. Retrieved March 4, 2026, from [Link]

- World Journal of Pharmaceutical and Medical Research. (2023, December 11).

- Chiodi, D., & Ishihara, Y. (2025, April 3). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Expert Opinion on Drug Discovery.

-

Wikipedia. (n.d.). Merimepodib. Retrieved March 4, 2026, from [Link]

- ResearchGate. (n.d.). Chemical structure of 2-Methoxy-4-((4-nitrophenylimino)methyl)phenol...

- ResearchGate. (n.d.). Validation of HPLC Techniques for Pharmaceutical Analysis.

-

SciSpace. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Retrieved March 4, 2026, from [Link]

-

PubMed. (2024, July 5). The role of the methoxy group in approved drugs. Retrieved March 4, 2026, from [Link]

-

Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. [Link]

- Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language.

- ResearchGate. (n.d.). Workflow for diversity‐oriented target‐focused synthesis (DOTS)...

- Amanote Research. (n.d.). Synthesis and Sar Studies for the Inhibition of TNF-α.

- PMC. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.

- BLDpharm. (2021, December 1). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.

- ResearchGate. (n.d.). Chemical structure of 2-Methoxy-4-((4-nitrophenylimino)methyl)phenol...

- CORE. (2014, July 5). The use of spirocyclic scaffolds in drug discovery.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-Methoxy-2-nitroaniline | CAS 96-96-8 Pharma Intermediate [punagri.com]

- 3. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]

- 4. brieflands.com [brieflands.com]

- 5. tandfonline.com [tandfonline.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. 2-Methoxy-4-nitrophenol | C7H7NO4 | CID 76738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Methoxy-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 9. tianmingpharm.com [tianmingpharm.com]

- 10. database.ich.org [database.ich.org]

- 11. ICH Official web site : ICH [ich.org]

- 12. ICH Guidelines for Pharmaceuticals | Complete Overview with Examples | Pharmaguideline [pharmaguideline.com]

- 13. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pharmoutsourcing.com [pharmoutsourcing.com]

- 16. wjpmr.com [wjpmr.com]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

Strategic Procurement and Validation of 1-(2-Methoxy-4-nitrophenyl)piperidine in Preclinical Research

Executive Summary

In the highly demanding arena of preclinical drug discovery and agrochemical development, the strategic selection of chemical building blocks dictates the efficiency of downstream synthesis. 1-(2-Methoxy-4-nitrophenyl)piperidine (CAS: 118450-89-8; Molecular Weight: 236.27 g/mol ) is a highly specialized, multi-functional intermediate. This whitepaper provides a comprehensive technical guide on the mechanistic utility, global supply chain economics, and rigorous quality control protocols required to integrate this compound into advanced research pipelines.

Mechanistic Utility & Structural Profiling

As an Application Scientist, selecting a building block is never arbitrary; it is driven by the specific physicochemical properties the molecule imparts to the final drug candidate. 1-(2-Methoxy-4-nitrophenyl)piperidine is engineered with three distinct functional domains, each serving a precise mechanistic purpose:

-

The Piperidine Heterocycle: Piperidine rings are ubiquitous in pharmaceuticals because they introduce a basic nitrogen center, which modulates the compound's overall polarity and lipophilicity (logP). This enhances hydrogen bonding capabilities with target receptors[1].

-

The Nitro Group (-NO2): Positioned para to the piperidine ring, the nitro group is a powerful electron-withdrawing moiety that increases the electrophilicity of the aromatic system[1]. Crucially for synthetic chemists, it serves as a "masked amine." Through catalytic hydrogenation, it can be reduced to an aniline, providing a reactive nucleophile for subsequent amide couplings or Buchwald-Hartwig aminations.

-

The Methoxy Group (-OCH3): This electron-donating group balances the electronic push-pull system of the aromatic ring. Sterically, its ortho-positioning relative to the piperidine ring forces the heterocycle into a specific conformational orientation, which can be critical for precise pharmacophore alignment in receptor binding pockets.

Figure 1: Mechanistic contributions of functional groups in the piperidine derivative.

Vendor Landscape & Economic Analysis

Sourcing specialized intermediates requires balancing cost, lead time, and institutional vendor approvals. The primary manufacturer of this compound appears to be Fluorochem , whose inventory is distributed globally through specialized chemical suppliers like 1 and 2. Alternatively, 3 offers the compound through its AldrichCPR (Custom Pharma Research) division and partner networks like AA Blocks, Inc., though pricing is typically gated behind institutional contracts[3].

Below is a quantitative summary of the current market availability to facilitate procurement decisions:

Table 1: Supplier Pricing and Availability for CAS 118450-89-8

| Supplier / Distributor | Brand / Manufacturer | SKU / Ref | Pack Size | Listed Price (Base) | Lead Time / Status |

| CymitQuimica | Fluorochem | 10-F094129 | 1 g | €211.00 | Available |

| CymitQuimica | Fluorochem | 10-F094129 | 5 g | €782.00 | Available |

| SciSupplies | Fluorochem | F094129-5G | 5 g | €783.20* | 13–17 days |

| Sigma-Aldrich | AldrichCPR | S941905 | Custom | Contract Pricing | Inquiry Required |

| Sigma-Aldrich | AA Blocks, Inc. | AABH93DE0F98 | Custom | Contract Pricing | Regional Restrictions |

*Calculated base price excluding 21% VAT from the listed €947.67 total.

Self-Validating Quality Control Protocol

A fundamental rule of rigorous scientific research is to never blindly trust a vendor's Certificate of Analysis (CoA). Piperidine derivatives containing nitro-aromatic systems can occasionally co-elute with unreacted starting materials (e.g., fluoro-nitrobenzenes) from their synthesis. To prevent downstream catalytic poisoning during hydrogenation steps, a self-validating quality control loop is mandatory.

Figure 2: Self-validating quality control workflow for newly procured chemical building blocks.

Step-by-Step Methodology: High-Fidelity Validation

This protocol utilizes orthogonal analytical techniques. If one step fails, the subsequent steps are aborted to save instrument time, creating a logical, self-validating funnel.

Step 1: Gravimetric and Visual Profiling

-

Action: Weigh the received vial on a calibrated analytical balance to confirm vendor mass. Visually inspect the powder.

-

Causality: Nitro-aromatics often exhibit distinct yellow/orange hues. Any significant deviation (e.g., dark brown discoloration or sticky residue) immediately suggests oxidation or poor crystallization during vendor synthesis, prompting immediate quarantine.

Step 2: Chromatographic Purity (UPLC-MS)

-

Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile. Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm). Run a 5-minute gradient from 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid).

-

Causality: We prioritize UPLC-MS over standard HPLC to rapidly resolve closely related structural isomers. The exact mass for C12H16N2O3 is 236.27 Da; monitor for the [M+H]+ ion at m/z 237.27. A purity threshold of >98% UV integration (at 254 nm) is required before proceeding to NMR.

Step 3: Structural Elucidation (NMR Spectroscopy)

-

Action: Dissolve 5.0 mg of the validated batch in 0.6 mL of Deuterated Chloroform (CDCl3). Acquire a standard 1H NMR spectrum (400 MHz or higher).

-

Causality: Mass spectrometry confirms the molecular weight, but NMR is the self-validating check for regiochemistry. The methoxy group (-OCH3) should appear as a sharp singlet around 3.8-4.0 ppm. The piperidine ring protons will present as complex multiplets in the aliphatic region (1.5-3.5 ppm). Crucially, the aromatic protons must integrate to exactly 3, confirming the di-substituted nature of the phenyl ring.

Step 4: Quarantine Release & Storage

-

Action: Upon passing both UPLC-MS and NMR, log the batch into the internal inventory system and store at 2-8°C[3], protected from light.

-

Causality: Nitro compounds can be sensitive to prolonged UV exposure, and the piperidine nitrogen can slowly oxidize if left at ambient temperatures in unsealed containers. Proper storage ensures the integrity of the building block for future synthetic campaigns.

References

- Title: CAS 118450-89-8: Piperidine, 1-(2-methoxy-4-nitrophenyl)

- Title: 1-(2-Methoxy-4-nitrophenyl)

- Title: 1-(2-Methoxy-4-nitrophenyl)

Sources

Methodological & Application

Application Note: Synthesis of 1-(2-Methoxy-4-nitrophenyl)piperidine via Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Principles & Substrate Causality

The synthesis of 1-(2-methoxy-4-nitrophenyl)piperidine is a quintessential example of Nucleophilic Aromatic Substitution (SNAr), a cornerstone methodology for functionalizing electron-deficient arenes. These molecular architectures are not merely academic; they serve as critical "hub" intermediates in the synthesis of small molecule kinase inhibitors and CNS therapeutics 1.

To achieve high yields and purity, the reaction design must leverage specific electronic and steric effects:

-

The Element Effect: The selection of 1-fluoro-2-methoxy-4-nitrobenzene over its chlorinated or brominated analogs is dictated by the "element effect" 2. In classic SNAr reactions, the rate-determining step is the nucleophilic attack to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine's intense inductive electron withdrawal (-I effect) renders the ipso-carbon highly electrophilic, dramatically lowering the activation energy for piperidine attack compared to heavier halogens.

-

Substituent Resonance: The para-nitro group serves as an essential electron sink. It stabilizes the anionic Meisenheimer intermediate via resonance, allowing the negative charge to delocalize onto the nitro oxygen atoms 3. While the ortho-methoxy group is sterically bulky and electron-donating by resonance, its inductive withdrawal assists the initial attack, and the overwhelming pull of the para-nitro group drives the reaction forward.

Logical progression of the SNAr mechanism via the Meisenheimer intermediate.

Quantitative Optimization Data

The choice of solvent and leaving group drastically impacts reaction kinetics. Polar aprotic solvents (like DMF or DMSO) are mandatory; they solvate the cation (K⁺) while leaving the nucleophile (piperidine) unsolvated and highly reactive. Protic solvents (like ethanol) hydrogen-bond with the amine, dampening its nucleophilicity.

Table 1: Comparative Analysis of Reaction Parameters in SNAr Synthesis

| Substrate (Leaving Group) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Mechanistic Causality |

| Fluoride (-F) | DMF | K₂CO₃ | 60 - 80 | 2 - 4 | > 95% | High -I effect of F maximizes ipso-carbon electrophilicity. |

| Chloride (-Cl) | DMF | K₂CO₃ | 100 - 120 | 8 - 12 | 75 - 85% | Lower electronegativity requires higher thermal activation. |

| Bromide (-Br) | DMSO | K₂CO₃ | 120+ | 12 - 16 | 50 - 65% | Steric bulk and low electronegativity hinder nucleophilic attack. |

| Fluoride (-F) | EtOH | Et₃N | 80 | 12 - 16 | < 60% | Protic solvent hydrogen-bonds with nucleophile, reducing reactivity. |

Reaction Architecture

Experimental workflow for the SNAr synthesis of 1-(2-Methoxy-4-nitrophenyl)piperidine.

Self-Validating Experimental Protocol

This protocol is adapted from established procedures for activated fluoro-nitroaromatic compounds 4. It is designed as a self-validating system, meaning each step contains observable phenomena or analytical checks to confirm success before proceeding.

Materials Required:

-

1-Fluoro-2-methoxy-4-nitrobenzene (1.0 eq, limiting reagent)

-

Piperidine (1.2 - 1.5 eq, nucleophile)

-

Potassium carbonate (K₂CO₃, 2.0 eq, acid scavenger)

-

Anhydrous N,N-Dimethylformamide (DMF, solvent)

Step-by-Step Methodology

Step 1: Reagent Preparation

-

In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-fluoro-2-methoxy-4-nitrobenzene (1.0 eq) in anhydrous DMF (approx. 5 mL per gram of substrate).

-

Add finely powdered, anhydrous K₂CO₃ (2.0 eq) to the solution.

-

Validation Check: The mixture should appear as a pale yellow suspension. The use of anhydrous K₂CO₃ is critical to prevent water from acting as a competing nucleophile (which would yield a phenol byproduct).

Step 2: Nucleophile Addition

-

Cool the reaction flask to 0 °C using an ice-water bath.

-

Add piperidine (1.5 eq) dropwise over 10 minutes via syringe.

-

Validation Check: The reaction is mildly exothermic. A distinct color shift from pale yellow to deep orange/red will be observed immediately, indicating the formation of the highly conjugated Meisenheimer complex.

Step 3: Thermal Activation

-

Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 60–80 °C for 4 hours.

-

Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 3:1). The starting material (Rf ~0.6) should completely disappear, replaced by a bright yellow, UV-active product spot (Rf ~0.3).

Step 4: Reaction Quenching

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into vigorously stirred ice-water (10x the volume of DMF used).

-

Validation Check: A yellow/orange precipitate (the crude product) will crash out of the aqueous solution. The aqueous layer's pH should be > 9, confirming that the excess K₂CO₃ successfully neutralized the hazardous HF byproduct.

Step 5: Liquid-Liquid Extraction & Purification

-

Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL).

-

Wash the combined organic layers sequentially with distilled water (to remove residual DMF) and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes).

-

Validation Check (NMR): ¹H NMR (CDCl₃) will definitively confirm the product. Look for the disappearance of the highly split, fluorine-coupled aromatic protons of the starting material, and the appearance of broad aliphatic piperidine multiplets at approximately δ 1.60 ppm (6H) and δ 3.10 ppm (4H).

References

- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.Universidad de Granada (UGR).

- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.ResearchGate.

- Concerted Nucleophilic Aromatic Substitution Reactions.National Institutes of Health (NIH) - PMC.

- 1-Fluoro-4,5-dimethoxy-2-nitrobenzene: Protocol 1 - General SNAr with Secondary Amines.Benchchem.

Sources

Application Note: Chemoselective Synthesis of 1-(2-methoxy-4-nitrophenyl)piperidine via

The following Application Note and Protocol is designed for researchers in medicinal chemistry and process development. It addresses the nucleophilic aromatic substitution (

Executive Summary

This protocol details the synthesis of 1-(2-methoxy-4-nitrophenyl)piperidine (CAS: N/A for specific isomer, Analogous structures typically registered) via Nucleophilic Aromatic Substitution (

Despite the steric and electronic deactivation from the ortho-methoxy group, the strong electron-withdrawing nature of the para-nitro moiety ensures reaction progression under optimized thermal conditions. This scaffold is a critical intermediate in the synthesis of benzimidazole-quinone antitumor agents and diverse CNS-active pharmacophores.

Mechanistic Insight & Reaction Design

Reaction Mechanism

The reaction proceeds via a classic addition-elimination mechanism. The amine nucleophile (piperidine) attacks the ipso-carbon (C1), forming a resonance-stabilized Meisenheimer complex. The para-nitro group is essential for stabilizing the negative charge density distributed across the ring system.

Key Mechanistic Considerations:

-

Activation: The

group at C4 lowers the energy barrier for nucleophilic attack at C1. -

Deactivation: The

group at C2 exerts a dual effect:-

Steric: Slight hindrance to the incoming bulky piperidine.

-

Electronic: Resonance donation (+M) increases electron density at C1, slightly deactivating it compared to 1-chloro-4-nitrobenzene. However, the inductive withdrawal (-I) and the overwhelming activation of the

group drive the reaction forward.

-

-

Regioselectivity: Chloride is a superior leaving group to methoxide; thus, displacement occurs exclusively at C1, preserving the ether linkage.

Pathway Visualization

Figure 1: The rate-determining step (RDS) is typically the formation of the Meisenheimer complex (

Experimental Protocol

Two methods are provided: Method A (Standard/Green) using Ethanol, and Method B (High-Rate) using DMF.

Reagents and Equipment

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 1-chloro-2-methoxy-4-nitrobenzene | 187.58 | 1.0 | Substrate |

| Piperidine | 85.15 | 2.5 | Nucleophile & Base |

| Ethanol (Method A) | 46.07 | Solvent | Polar Protic Solvent |

| DMF (Method B) | 73.09 | Solvent | Polar Aprotic Solvent |

| Potassium Carbonate ( | 138.21 | 1.5 | Aux. Base (Method B) |

Method A: Ethanol Reflux (Recommended for Scale-up)

This method utilizes a greener solvent and simplifies purification via crystallization.

-

Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add 1-chloro-2-methoxy-4-nitrobenzene (1.88 g, 10 mmol) and Ethanol (20 mL). Stir to suspend/dissolve.

-

Addition: Add Piperidine (2.5 mL, ~25 mmol) dropwise. Note: Exotherm may be observed.[1]

-

Reaction: Heat the mixture to reflux (

) for 4–6 hours.-

Monitoring: Check TLC (Mobile Phase: 20% EtOAc in Hexanes). Starting material (SM)

; Product

-

-

Workup:

-

Cool the reaction mixture to room temperature (

). -

Pour the mixture into Ice-Water (100 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.

-

If oil forms: Extract with Ethyl Acetate (

mL), wash combined organics with Brine, dry over

-

-

Purification: Recrystallize the crude solid from hot Ethanol (minimum volume).

Method B: DMF Accelerated Synthesis (For Resistant Batches)

Use this method if Method A yields incomplete conversion due to steric hindrance or old reagents.

-

Setup: 50 mL vial or RBF.

-

Charging: Dissolve substrate (10 mmol) in DMF (10 mL).

-

Base/Nucleophile: Add

(15 mmol, 2.07 g) and Piperidine (12 mmol, 1.2 mL). -

Reaction: Heat to

for 2 hours. -

Workup: Pour into water (100 mL). The product will precipitate.[1] Filter, wash with water, and dry under vacuum.

Characterization & Expected Data

The product, 1-(2-methoxy-4-nitrophenyl)piperidine , is typically a yellow crystalline solid.

Expected NMR Data ( )

-

Aromatic Region:

-

7.85 (dd,

-

7.70 (d,

-

6.90 (d,

-

7.85 (dd,

-

Aliphatic Region:

- 3.95 (s, 3H, -OCH3 ).

- 3.15 (m, 4H, Piperidine N-CH2 ).

- 1.70 (m, 4H, Piperidine C3/C5-H ).

- 1.60 (m, 2H, Piperidine C4-H ).

Mass Spectrometry

-

ESI-MS: Calculated for

. Found:

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance or low Temp | Switch to Method B (DMF, |

| Hydrolysis Product | Wet solvent/Base | Ensure Ethanol is dry. Use anhydrous |

| Oiling Out | Impurities or low MP | Seed the water quench with a crystal. Cool to |

Safety & Handling

-

Piperidine: Highly toxic and flammable. Causes severe skin burns and eye damage. Handle in a fume hood.

-

Nitro Compounds: Potentially explosive if heated to dryness under pressure. Do not distill the neat residue at high temperatures.

-

Waste: Dispose of aqueous waste containing piperidine as hazardous basic waste.

References

-

Mechanism & Kinetics: Martinez, R. D., et al. "Solvent effects on aromatic nucleophilic substitutions.[2] Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine." J. Chem. Soc., Perkin Trans.[2] 2, 1986 , 1427-1431.[2] Link

-

General

Protocol: BenchChem Application Notes. "Nucleophilic Aromatic Substitution on 4-Chloro-2-iodo-1-nitrobenzene." Link -

Product Data: PubChem Compound Summary for CID 59663809 (Analogous Structure). Link

-

Synthesis of Analogs: "Synthesis of 1-(2,5-dimethoxy-4-nitrophenyl)piperidine." Molbank, 2023 , M1744. Link

Sources

Procedure for SNAr reaction of 2-methoxy-4-nitrofluorobenzene and piperidine

Application Note: High-Efficiency

Part 1: Executive Summary

This application note details the optimized protocol for the nucleophilic aromatic substitution (

The protocol prioritizes the Solution-Phase Method (Method A) using acetonitrile and an inorganic base, offering superior impurity profile control compared to traditional neat conditions. We also provide Method B (Neat) for scale-up scenarios where solvent minimization is required.

Part 2: Mechanistic Insight & Rationale

The "Element Effect" in

Unlike aliphatic

-

Causality: The rate-determining step (RDS) is the initial nucleophilic attack and the formation of the Meisenheimer Complex , not the breaking of the C-X bond.

-

Fluorine's Role: The high electronegativity of fluorine (

) inductively destabilizes the ground state and lowers the energy of the transition state by stabilizing the negative charge accumulation on the ring, accelerating the attack of piperidine.

Regioselectivity & Activation

-

Substrate: 2-methoxy-4-nitrofluorobenzene.

-

Activating Group: The nitro group (

) at the para position is essential. It stabilizes the anionic intermediate via resonance (mesomeric effect). -

Auxiliary Group: The methoxy group (

) at the ortho position exerts a steric influence but does not prevent the reaction. While electron-donating by resonance, its inductive withdrawal (

Reaction Pathway Diagram

The following diagram illustrates the addition-elimination mechanism and the resonance stabilization provided by the nitro group.[2]

Caption: Figure 1. Kinetic pathway of the

Part 3: Experimental Protocols

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5] | Role |

| 2-Methoxy-4-nitrofluorobenzene | 171.12 | 1.0 | Substrate (Electrophile) |

| Piperidine | 85.15 | 1.2 - 1.5 | Nucleophile |

| Potassium Carbonate ( | 138.21 | 2.0 | HF Scavenger (Base) |

| Acetonitrile (MeCN) | - | Solvent | Polar Aprotic Medium |

| Ethyl Acetate / Hexanes | - | - | Workup / Purification |

Method A: Solution Phase (Recommended)

Best for: High purity, medicinal chemistry library synthesis, controlled kinetics.

Step-by-Step Procedure:

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

-

Solvation: Dissolve 2-methoxy-4-nitrofluorobenzene (1.0 mmol, 171 mg) in anhydrous Acetonitrile (5 mL).

-

Base Addition: Add anhydrous

(2.0 mmol, 276 mg). The suspension ensures the HF generated is neutralized immediately, driving the equilibrium forward. -

Nucleophile Addition: Add Piperidine (1.2 mmol, 118

L) dropwise via syringe. -

Reaction: Heat the mixture to 60°C for 2–4 hours.

-

Note: Monitor via TLC (30% EtOAc in Hexanes). The starting material (

) should disappear, and a bright yellow product spot (

-

-

Workup:

-

Cool to Room Temperature (RT).

-

Dilute with water (20 mL) and extract with Ethyl Acetate (

mL). -

Wash combined organics with Brine (

mL). -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0

30% EtOAc/Hexanes). -

Yield: Expected yield: 85–95% (Yellow solid).

Method B: Neat Reaction (Scale-Up Alternative)

Best for: Gram-scale synthesis where solvent recycling is costly.

-

Setup: Place 2-methoxy-4-nitrofluorobenzene (10 mmol, 1.71 g) in a reaction vial.

-

Addition: Add Piperidine (40 mmol, 4.0 mL) directly. Piperidine acts as both reagent, solvent, and base.

-

Reaction: Heat to 90°C for 1 hour. Caution: Exothermic.

-

Workup: Pour the hot reaction mixture into ice-cold water (50 mL) with vigorous stirring. The product should precipitate as a yellow solid.

-

Isolation: Filter the solid, wash with cold water and hexanes. Recrystallize from Ethanol if high purity is required.

Part 4: Process Workflow & Logic

The following flowchart outlines the decision-making process for the synthesis and purification.

Caption: Figure 2. Decision logic and workflow for the synthesis of 1-(2-methoxy-4-nitrophenyl)piperidine.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Temperature too low; Old | Increase Temp to 80°C; Grind |

| Hydrolysis Byproduct | Wet solvent/reagents (formation of phenol). | Use anhydrous MeCN; Ensure glassware is flame-dried. |

| Dark Tarry Mixture | Overheating or oxidation. | Conduct reaction under |

| Poor Solubility | Substrate insolubility in MeCN. | Switch solvent to DMF or DMSO (requires aqueous workup). |

Part 6: Safety & Handling

-

Fluoronitrobenzenes: Potential skin sensitizers and irritants. Handle in a fume hood.

-

Piperidine: Highly flammable (Flash point: 16°C) and corrosive. Causes severe skin burns and eye damage. Use nitrile gloves and eye protection.

-

Hydrofluoric Acid (HF): While HF is scavenged by the base in situ, the theoretical generation of fluoride ions requires careful waste disposal. Do not acidify the aqueous waste stream without checking for fluoride content.

Part 7: References

-

BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (

) Reactions. Retrieved from -

MDPI. Synthesis of 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Molbank 2023 , 2023(4), M1744.[3] Retrieved from

-

Imperial College London. Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles (

Mechanism). Retrieved from -

ChemRxiv. A generally applicable quantitative reactivity model for nucleophilic aromatic substitution. Retrieved from

Sources

Application Note: Strategic Solvent Selection for the Synthesis of 1-(2-Methoxy-4-nitrophenyl)piperidine

Abstract

The synthesis of 1-(2-Methoxy-4-nitrophenyl)piperidine, a key intermediate in pharmaceutical research, is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The success of this synthesis—in terms of reaction rate, yield, and purity—is critically dependent on the strategic selection of the reaction solvent. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on choosing an optimal solvent for this transformation. We will delve into the underlying SNAr mechanism, analyze the impact of solvent properties, present a comparative analysis of suitable solvents, and provide detailed, actionable protocols for both solvent screening and a scaled-up synthesis.

The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 1-(2-Methoxy-4-nitrophenyl)piperidine from 1-chloro-2-methoxy-4-nitrobenzene and piperidine proceeds through the SNAr pathway. This mechanism is distinct from SN1 and SN2 reactions and is characterized by a two-step addition-elimination process.[1][2]

-

Addition Step (Rate-Determining): The nucleophile (piperidine) attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group (chloride). This initial attack is the slowest step of the reaction and leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][3] The presence of strong electron-withdrawing groups (EWGs), such as the nitro group (-NO₂) at the para position, is crucial. These groups delocalize the negative charge, stabilizing the Meisenheimer complex and lowering the activation energy of this step.[1][4][5]

-

Elimination Step: The aromaticity of the ring is restored through the expulsion of the leaving group (chloride). This step is typically fast.

The choice of solvent profoundly influences the rate-determining addition step by affecting the nucleophilicity of piperidine and stabilizing the charged Meisenheimer intermediate.

Diagram: SNAr Mechanism for the Synthesis of 1-(2-Methoxy-4-nitrophenyl)piperidine

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

The Critical Role of the Solvent in SNAr Reactions

The solvent's primary roles in this synthesis are to dissolve the reactants and, more importantly, to influence the reaction kinetics. The ideal solvent will enhance the nucleophile's reactivity while stabilizing the charged transition state leading to the Meisenheimer complex. Polar aprotic solvents are generally the preferred choice for SNAr reactions.[1][4]

Key Solvent Properties and Their Impact:

-

Polarity (Dielectric Constant): A high dielectric constant helps to dissolve the reactants and stabilize the charged Meisenheimer intermediate.

-

Proticity: This is the most critical factor.

-

Polar Protic Solvents (e.g., water, methanol, ethanol) possess O-H or N-H bonds. They can form hydrogen bonds with the nucleophile (piperidine), creating a "solvent cage" that hinders its ability to attack the aromatic ring.[6][7] This significantly reduces the reaction rate.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) lack O-H or N-H bonds.[8] While they are polar, they cannot hydrogen bond with the nucleophile. They typically solvate the cation (if a salt is present) but leave the anion or neutral nucleophile "naked" and highly reactive.[1] This leads to a dramatic increase in the reaction rate compared to protic solvents.[6]

-

-

Boiling Point: A higher boiling point allows the reaction to be conducted at elevated temperatures, which can increase the reaction rate. However, this must be balanced with potential side reactions and thermal degradation.

Comparative Analysis of Solvents

The selection of a solvent is a balance between reactivity, cost, safety, and ease of removal. Below is a comparative table of common solvents for the synthesis of 1-(2-Methoxy-4-nitrophenyl)piperidine.

| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Key Advantages | Key Disadvantages |

| DMSO (Dimethyl sulfoxide) | Polar Aprotic | 47 | 189 | Excellent at stabilizing the Meisenheimer complex; high boiling point allows for a wide temperature range.[4][9] | High boiling point can make it difficult to remove; can be challenging for work-up due to water miscibility. |

| DMF (N,N-Dimethylformamide) | Polar Aprotic | 37 | 153 | Highly effective for SNAr reactions; good solvating power.[4][10] | Reprotoxic concerns; high boiling point can complicate removal.[11] |

| Acetonitrile (ACN) | Polar Aprotic | 38 | 82 | Lower boiling point makes for easier removal; effective for many SNAr reactions.[4][12] | Lower boiling point limits the maximum reaction temperature. |

| THF (Tetrahydrofuran) | Polar Aprotic | 7.6 | 66 | Lower boiling point for easy removal. | Generally less effective than DMSO or DMF due to lower polarity. Can be used for highly reactive substrates.[12] |

| Ethanol/Methanol | Polar Protic | 24 / 33 | 78 / 65 | Inexpensive and readily available. | Significantly slows the reaction rate due to hydrogen bonding with the nucleophile.[4][13] Not recommended. |

| Toluene | Nonpolar | 2.4 | 111 | Useful for azeotropic removal of water if present. | Poor solvating power for the charged intermediate, leading to very slow reaction rates.[14] |

Recommendation: For the synthesis of 1-(2-Methoxy-4-nitrophenyl)piperidine, DMSO or Acetonitrile are the recommended starting points for a solvent screening study. DMSO is likely to give faster rates and higher yields due to its high polarity and boiling point, while Acetonitrile offers the advantage of easier work-up and purification.

Experimental Protocols

Protocol 1: Parallel Solvent Screening

This protocol allows for the efficient comparison of different solvents to identify the optimal conditions for your specific laboratory setup.

Diagram: Solvent Screening Workflow

Caption: A parallel workflow for efficient solvent screening.

Materials:

-

1-chloro-2-methoxy-4-nitrobenzene (1.0 eq.)[15]

-

Piperidine (1.2 eq.)

-

Anhydrous DMSO, Acetonitrile, THF, Toluene

-

Small reaction vials with stir bars and caps

-

Heating block or oil bath

-

TLC plates (e.g., silica gel 60 F₂₅₄)

-

Ethyl Acetate and Hexane for TLC mobile phase and extraction

Procedure:

-

Setup: To four separate reaction vials, add 1-chloro-2-methoxy-4-nitrobenzene (e.g., 100 mg, 0.53 mmol).

-

Solvent Addition: To each vial, add 2 mL of a different anhydrous solvent: Vial 1 (DMSO), Vial 2 (Acetonitrile), Vial 3 (THF), and Vial 4 (Toluene).

-

Nucleophile Addition: Add piperidine (e.g., 64 µL, 0.64 mmol) to each vial.

-

Reaction: Seal the vials and place them in a preheated heating block at 80°C. Stir the reactions.

-

Monitoring: After 1 hour, and every hour thereafter, take a small aliquot from each reaction mixture, spot it on a TLC plate, and elute with a suitable mobile phase (e.g., 20% Ethyl Acetate in Hexane). Visualize the spots under UV light to monitor the consumption of the starting material and the formation of the product.

-

Analysis: Compare the TLC plates to determine the relative reaction rates in each solvent. The solvent that shows the fastest and cleanest conversion to the product is the optimal choice.

Protocol 2: Optimized Scale-Up Synthesis in DMSO

This protocol is for a larger-scale synthesis using the optimized solvent identified in the screening phase (DMSO is used as an example).

Materials:

-

1-chloro-2-methoxy-4-nitrobenzene (5.0 g, 26.6 mmol, 1.0 eq.)

-

Piperidine (3.16 mL, 32.0 mmol, 1.2 eq.)

-

Anhydrous DMSO (50 mL)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Water, Ethyl Acetate, Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-chloro-2-methoxy-4-nitrobenzene (5.0 g).

-

Solvent and Reagent Addition: Add anhydrous DMSO (50 mL) followed by piperidine (3.16 mL).

-

Reaction: Heat the mixture to 100°C with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 200 mL of water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash with water (2 x 100 mL) to remove residual DMSO, followed by a wash with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford 1-(2-Methoxy-4-nitrophenyl)piperidine as a yellow solid.[16][17]

Safety and Handling

-

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

1-chloro-2-methoxy-4-nitrobenzene is an irritant. Avoid contact with skin and eyes.[18]

-

Piperidine is a flammable and corrosive liquid. Handle with care.

-

DMF is a suspected reprotoxin. Handle with extreme caution and use appropriate engineering controls to minimize exposure.[11]

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The choice of solvent is a paramount consideration in the synthesis of 1-(2-Methoxy-4-nitrophenyl)piperidine. Polar aprotic solvents, particularly DMSO and Acetonitrile, are highly effective in promoting the SNAr reaction by enhancing the reactivity of the nucleophile and stabilizing the key Meisenheimer intermediate. While polar protic solvents are inexpensive, they significantly impede the reaction and should be avoided. By conducting a simple parallel screening experiment, researchers can quickly identify the optimal solvent for their specific needs, leading to improved reaction efficiency, higher yields, and simplified purification protocols.

References

-

Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. Available at: [Link]

-

Intermediates in nucleophilic aromatic substitution. Part XV. Thermodynamic stabilities of hydroxy and methoxy Meisenheimer complexes of substituted arenes. RSC Publishing. Available at: [Link]

-

SNAr Solvents and Reagents. WordPress. Available at: [Link]

-

Polar Protic and Aprotic Solvents. ChemTalk. Available at: [Link]

-

Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. Available at: [Link]

-

11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. Available at: [Link]

-

Aromatic Nucleophilic Substitution (SNAr) Mechanism. YouTube. Available at: [Link]

-

SNAr Reaction in Other Common Molecular Solvents. WordPress. Available at: [Link]

-

Optimization of organophotochemical SNAr reaction. ResearchGate. Available at: [Link]

-

Polar Protic and Aprotic Solvents. Chemistry Steps. Available at: [Link]

-

Polar Protic and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube. Available at: [Link]

-

Aromatic Transformations Facilitated by η6 Coordination to Ruthenium (II). Durham E-Theses. Available at: [Link]

-

Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available at: [Link]

-

Stable Spirocyclic Meisenheimer Complexes. MDPI. Available at: [Link]

-

Solvent Selection for SN1 and SN2 Reactions in Green and Sustainable Chemistry. ACS Green Chemistry Institute. Available at: [Link]

-

17.1: Nucleophilic aromatic substitution. Chemistry LibreTexts. Available at: [Link]

-

1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. MDPI. Available at: [Link]

-

(PDF) 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrroridine. ResearchGate. Available at: [Link]

-

A solvent selection guide based on chemometrics and multicriteria decision analysis. Green Chemistry (RSC Publishing). Available at: [Link]

-

Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. University of California, Irvine. Available at: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

- WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. Google Patents.

-

1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrroridine. Preprints.org. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]